Cas no 148383-51-1 (Ethanaminium,2-[[[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt, hydrate (1:1))

Ethanaminium,2-[[[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt, hydrate (1:1) structure
148383-51-1 structure
Product Name:Ethanaminium,2-[[[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt, hydrate (1:1)
Numero CAS:148383-51-1
MF:C40H82NO9P
MW:752.054154872894
CID:105269
PubChem ID:45051996
Update Time:2025-04-18

Ethanaminium,2-[[[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt, hydrate (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethanaminium,2-[[[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt, hydrate (1:1)
    • 1,2-Dihexadecanoyl-sn-glycero-3-phosphocholine, 3-sn-Phosphatidylcholine, 1,2-dipalmitoyl, L-β,γ-Dipalmitoyl-α-lecithin
    • [(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate,hydrate
    • Ethanaminium,2-[[[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimet...
    • 2-[[[(2R)-2,3-Bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt hydrate (1:1)
    • L-β,γ-Dipalmitoyl-α-lecithin
    • Dipalmitoyl L-alpha-phosphatidylcholine monohydrate
    • 1,2-Dihexadecanoyl-sn-glycero-3-phosphocholine, 3-sn-Phosphatidylcholine, 1,2-dipalmitoyl, L-β,γ-Dipalmitoyl-α-lecithin
    • (2R)-2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate--water (1/1)
    • 148383-51-1
    • SCHEMBL9286151
    • 1,2-Dipalmitoyl-sn-glycero-3-phospho-cho line monohydrate
    • DTXSID90662318
    • Inchi: 1S/C40H80NO8P.H2O/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h38H,6-37H2,1-5H3;1H2/t38-;/m1./s1
    • Chiave InChI: PBEPCLGWQXMHJB-XVYLPRMCSA-N
    • Sorrisi: P(=O)([O-])(OC[C@@H](COC(CCCCCCCCCCCCCCC)=O)OC(CCCCCCCCCCCCCCC)=O)OCC[N+](C)(C)C.O

Proprietà calcolate

  • Massa esatta: 751.573
  • Massa monoisotopica: 751.573
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 51
  • Conta legami ruotabili: 40
  • Complessità: 826
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 112A^2

Proprietà sperimentali

  • PSA: 130.23000
  • LogP: 11.61770
  • Merck: 13,2501

Ethanaminium,2-[[[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt, hydrate (1:1) Informazioni sulla sicurezza

  • Condizioni di conservazione:−20°C
Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.